molecular formula C17H16ClN5O2S B2801807 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 880802-39-1

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2801807
M. Wt: 389.86
InChI Key: IHOHUHINNWABPZ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physico-Chemical Properties

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, being structurally related to 1,2,4-triazole derivatives, is part of an interesting class of compounds with significant relevance in scientific research. Such compounds have been synthesized and evaluated for various properties and potential applications. For instance, the study of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has contributed to understanding the physico-chemical properties and potential utility of similar compounds in medicinal and pharmaceutical fields (Parchenko, 2019) [https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].

Biological Activities and Applications

1,2,4-Triazole derivatives exhibit a range of biological activities, which makes them a significant focus in the development of new therapeutic agents. Their potential includes antimicrobial, antifungal, and anticancer activities, among others. For example, research into new 1,2,4-triazole derivatives has shown promising directions in creating biologically active substances with potential medical applications (Ohloblina, 2022) [https://consensus.app/papers/features-124triazole-derivatives-literature-review-ohloblina/d22816b59f8b52f69ea91d3e92d3c7ff/?utm_source=chatgpt].

Environmental Impact and Degradation

The degradation of related compounds, like acetaminophen, through advanced oxidation processes highlights the environmental impact and the importance of understanding the degradation pathways of such chemical compounds. This knowledge is crucial for assessing their persistence in the environment and potential toxicity (Qutob et al., 2022) [https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].

Chemical Reactivity and Synthesis

The synthesis and reactivity of 1,2,4-triazole-3-thione derivatives, which share a core structural motif with the compound , provide insights into the chemical properties and potential applications of these compounds in various fields, including agriculture and medicine (Kaplaushenko, 2019) [https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt].

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHUHINNWABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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